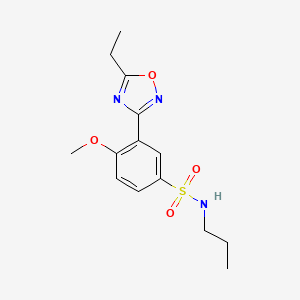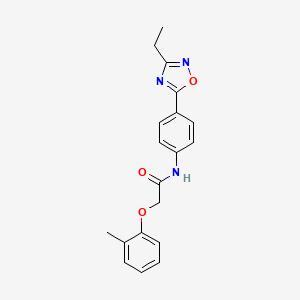
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine in West Africa. CPP-109 has shown great potential in preclinical and clinical studies for the treatment of addiction to cocaine, methamphetamine, and alcohol.
Wirkmechanismus
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide works by inhibiting the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibition has been shown to enhance the expression of genes involved in learning and memory, which may explain the therapeutic effects of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide on addiction and neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to increase the levels of the neurotransmitter, dopamine, in the brain, which is thought to be involved in the rewarding effects of drugs of abuse. N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is its specificity for HDAC inhibition, which reduces the risk of off-target effects. However, the synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for the development of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. One area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the exploration of the therapeutic potential of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel HDAC inhibitors based on the structure of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide may lead to the discovery of new drug candidates for the treatment of addiction and neurological disorders.
In conclusion, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a promising drug candidate for the treatment of addiction and neurological disorders. Its specificity for HDAC inhibition and promising preclinical and clinical results make it an attractive target for further research and development.
Synthesemethoden
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is synthesized by the reaction of ibogaine with phenylacetyl chloride and cyclopentylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to form N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. The synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of addiction and neurological disorders. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In clinical trials, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to be safe and well-tolerated, with promising results in the treatment of cocaine and methamphetamine addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19(23)20-17-8-4-5-9-17/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQJDSYSWCBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)







![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)



